1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, can be achieved through various synthetic routes. One efficient approach involves gold catalysis to achieve the formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines, which could potentially be applied or adapted for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (Cui, Peng, & Zhang, 2009). Another method includes the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating the versatility of synthetic strategies in accessing piperidine derivatives (Lebold, Leduc, & Kerr, 2009).
Molecular Structure Analysis
The molecular structure of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, like other piperidine derivatives, is pivotal in determining its chemical reactivity and interaction with biological targets. Studies on similar compounds have elucidated the importance of the piperidine ring's conformation and the positioning of substituents for its biological activity and chemical properties. For instance, the conformational analysis of piperidine derivatives has been explored through NMR spectroscopy, providing insight into the spatial arrangement of atoms within the molecule and its implications for reactivity (Fomichev et al., 1988).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to nucleophilic substitution, reduction, oxidation, and cycloaddition. The presence of the trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)piperidin-4-amine could influence its reactivity, making it a valuable intermediate for further functionalization. The study on the kinetics and mechanism of the reaction of similar trifluoromethylated compounds with piperidine bases in various solvents sheds light on the complex nature of these reactions and the factors influencing their rates and outcomes (Jarczewski, Schroeder, & Dworniczak, 1986).
Scientific Research Applications
Polymerization and Material Properties : Wang et al. (2005) investigated the Michael addition polymerizations of trifunctional amines, including derivatives of piperidin-4-amine, with diacrylamides. They found that these polymerizations produce novel linear poly(amido amine)s containing secondary and tertiary amines in their backbones. The molecular weights and properties of these poly(amido amine)s were characterized, indicating potential applications in materials science (Wang, Liu, Hu, Hong, & Pan, 2005).
Mechanisms of Polymerization : Wu et al. (2004) explored the mechanisms of Michael addition polymerizations of different trifunctional amines, including derivatives of piperidin-4-amine, with diacrylates. Their research provides insights into the reactivity sequences of these amines, which is crucial for understanding and improving polymerization processes (Wu, Liu, He, Chung, & Goh, 2004).
Pharmaceutical Applications : An article in 'Expert Opinion on Therapeutic Patents' (2002) discussed the development of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives as low molecular weight inhibitors of tryptase. These compounds, which are structurally related to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, may be useful in treating asthma or allergic rhinitis due to their potential anti-inflammatory properties (Author, 2002).
Chemical Synthesis and Catalysis : Cui, Peng, and Zhang (2009) reported a two-step synthesis of piperidin-4-ones via gold catalysis, demonstrating the use of secondary amines including derivatives of piperidin-4-amine. This method is significant for alkaloid synthesis and highlights the role of these compounds in synthetic organic chemistry (Cui, Peng, & Zhang, 2009).
Structural and Computational Chemistry : Kumar et al. (2020) conducted a study on (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, focusing on its crystal structure and theoretical calculations using density functional theory (DFT). This research sheds light on the structural aspects of piperidin-4-amine derivatives, which can be crucial for material and pharmaceutical applications (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585537 | |
Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
CAS RN |
187217-99-8 | |
Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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